2,4-Dibromo-6-fluorobenzamide
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Overview
Description
2,4-Dibromo-6-fluorobenzamide is a chemical compound with the molecular formula C7H4Br2FNO. It has a molecular weight of 296.92 .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, tetrahydrofuran, potassium tert-butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium are used to produce 4-bromo-2,6-difluorobenzaldehyde. Then, methanoic acid, 4-bromo-2,6-difluorobenzaldehyde, and hydroxylamine hydrochloride are used to prepare the 4-bromo-2,6-difluorobenzonitrile .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12). The InChI key is UCOOEWMHYXUNJA-UHFFFAOYSA-N .Scientific Research Applications
Charge Density Analysis in Molecular Crystals
A study by Hathwar and Row (2011) focused on the experimental charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide. These compounds, related to 2,4-Dibromo-6-fluorobenzamide, displayed specific intermolecular interactions, crucial for understanding molecular behavior in crystals (Hathwar & Row, 2011).
Synthesis of Fluorobenzamides for Antimicrobial Use
Desai, Rajpara, and Joshi (2013) synthesized new derivatives of fluorobenzamides, which show significant antimicrobial activities. The presence of fluorine atoms, as seen in this compound, was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Synthesis of Benzamide Derivatives for Pharmaceutical Applications
The synthesis of 2,4-Dibromo-5-fluorobenzonitrile by Zhen Qiong et al. (1998) is relevant as it can be used in creating intermediates for fluoroquinolones, demonstrating the pharmaceutical synthesis applications of related compounds (Zhen Qiong et al., 1998).
Application in Imaging Technology
Shiue et al. (1997) developed fluorobenzamide derivatives as sigma receptor ligands for positron emission tomography (PET) imaging. These findings indicate the potential of this compound in diagnostic imaging applications (Shiue et al., 1997).
Development of Anti-Inflammatory and Analgesic Agents
Halim et al. (2021) synthesized 4-fluorobenzamide derivatives, demonstrating potent anti-inflammatory and analgesic activities. This research shows potential applications of this compound in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (Halim et al., 2021).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and washing thoroughly after handling .
Properties
IUPAC Name |
2,4-dibromo-6-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOOEWMHYXUNJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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